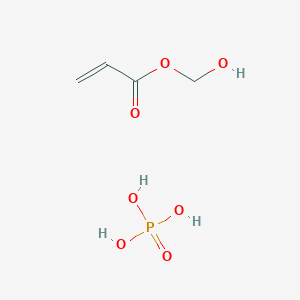
Hydroxymethyl prop-2-enoate;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethyl prop-2-enoate;phosphoric acid is a compound that combines the properties of an acrylate ester and a phosphate group. The molecular formula for this compound is C6H11O6P. It is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxymethyl prop-2-enoate;phosphoric acid can be synthesized through the esterification of hydroxymethyl prop-2-enoate with phosphoric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the final product. The reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxymethyl prop-2-enoate;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phosphate esters with different substituents.
Applications De Recherche Scientifique
Hydroxymethyl prop-2-enoate;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Acts as a building block in the synthesis of biologically active molecules.
Medicine: Utilized in drug delivery systems due to its ability to form stable esters.
Industry: Employed in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of hydroxymethyl prop-2-enoate;phosphoric acid involves its ability to participate in esterification and phosphorylation reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphate group. This interaction can modulate biological pathways and processes.
Comparaison Avec Des Composés Similaires
Hydroxymethyl prop-2-enoate;phosphoric acid can be compared with other similar compounds such as:
Hydroxymethyl prop-2-enoate: Lacks the phosphate group, making it less versatile in phosphorylation reactions.
Phosphoric acid esters: These compounds have similar reactivity but may differ in their ester groups, affecting their overall properties.
This compound stands out due to its unique combination of an acrylate ester and a phosphate group, providing a wide range of reactivity and applications.
Propriétés
Numéro CAS |
386708-24-3 |
|---|---|
Formule moléculaire |
C4H9O7P |
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
hydroxymethyl prop-2-enoate;phosphoric acid |
InChI |
InChI=1S/C4H6O3.H3O4P/c1-2-4(6)7-3-5;1-5(2,3)4/h2,5H,1,3H2;(H3,1,2,3,4) |
Clé InChI |
RLRSYZHSQOWRPW-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


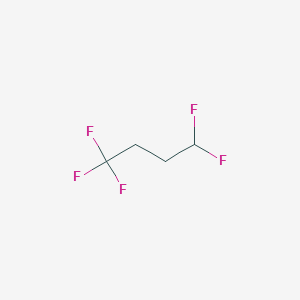
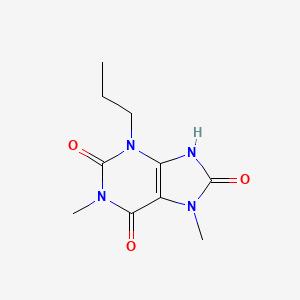

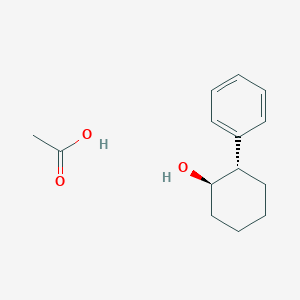
![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

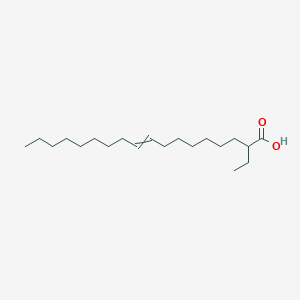
![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
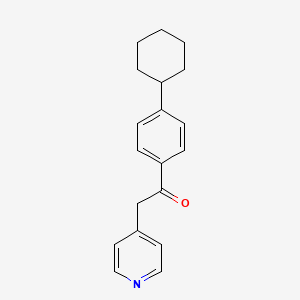
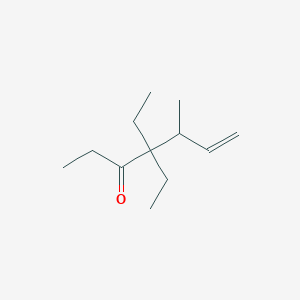
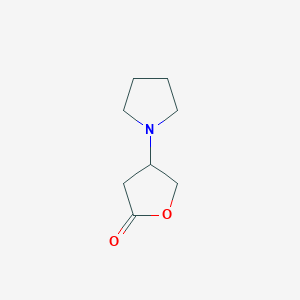
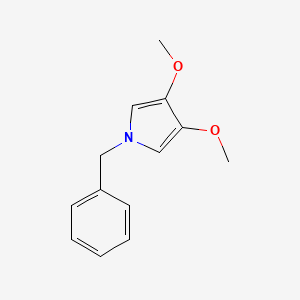
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)

